4-(1,3,4-Oxadiazol-2-yl)aniline
Overview
Description
“4-(1,3,4-Oxadiazol-2-yl)aniline” is a chemical compound with the empirical formula C8H7N3O . It is part of the 1,3,4-oxadiazole family, which are compounds known for their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling with aryl iodides . Other methods include the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “4-(1,3,4-Oxadiazol-2-yl)aniline” has been characterized by various spectral analyses, including 1H and 13C NMR, MS, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “4-(1,3,4-Oxadiazol-2-yl)aniline” include the formation of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles by treatment with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1,3,4-Oxadiazol-2-yl)aniline” include a melting point of 144-146°C . It is a powder at room temperature .Scientific Research Applications
Summary of the Application
1,3,4-oxadiazole derivatives have been identified as having anticancer, antimicrobial, and antioxidant potential .
Methods of Application or Experimental Procedures
2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .
Results or Outcomes
The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
2. EGFR Inhibitors for Anticancer Therapy
Summary of the Application
The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs .
Methods of Application or Experimental Procedures
A novel series of compounds, namely 3- (4- (4- (1,3,4-oxadiazol-2-yl)-1 H -imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized .
Results or Outcomes
The results, expressed as IC 50 values, demonstrated significant anticancer activity for several compounds, with five compounds exhibiting superior potency compared to the established anticancer drug etoposide . Notably, compound 30a emerged as the most promising compound, displaying potent cytotoxicity .
3. Antifungal Applications
Summary of the Application
1,3,4-oxadiazole derivatives have been identified as having antifungal potential .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results or outcomes were not detailed in the source .
4. Synthesis of High-Energy and Explosive Materials
Summary of the Application
Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results or outcomes were not detailed in the source .
5. Anticonvulsant, Antiviral, Antibacterial, Antidepressant, Antiangiogenic, Analgesic, Anti-insomnia, Antiparasitic, and Anti-Alzheimer Applications
Summary of the Application
1,3,4-oxadiazole derivatives have been identified as having diverse biological properties, such as anticonvulsant, antiviral, antibacterial, antidepressant, antiangiogenic, analgesic, anti-insomnia, antiparasitic, and anti-Alzheimer .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results or outcomes were not detailed in the source .
6. Antitumor Agents
Summary of the Application
1,3,4-oxadiazole derivatives are widely used in synthetic chemistry, e.g., in the search for antitumor agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERLKMCAVNWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585493 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Oxadiazol-2-yl)aniline | |
CAS RN |
35219-13-7 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3,4-oxadiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.